2-Anthracenesulfonic acid, 1-amino-4-((3-(((2-chloro-1-oxo-2-propenyl)amino)methyl)-2,4,6-trimethylphenyl)amino)-9,10-dihydro-9,10-dioxo-, monopotassium salt

Description

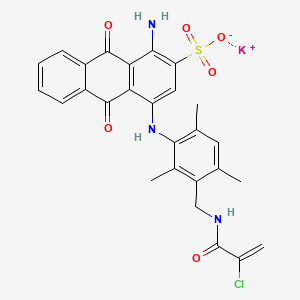

This compound is a potassium salt of a substituted anthracenesulfonic acid derivative. Its structure includes:

- A 9,10-dihydro-9,10-dioxoanthracene core, providing a planar aromatic system.

- A sulfonic acid group at position 2, enhancing water solubility.

- An amino group at position 1 and a complex substituent at position 4: A 2,4,6-trimethylphenyl group linked via an amine. A 2-chloro-1-oxo-2-propenyl (chloroacryloyl) moiety attached to the phenyl group.

The monopotassium salt further improves solubility for industrial or biological use .

Properties

CAS No. |

71873-50-2 |

|---|---|

Molecular Formula |

C27H23ClKN3O6S |

Molecular Weight |

592.1 g/mol |

IUPAC Name |

potassium;1-amino-4-[3-[(2-chloroprop-2-enoylamino)methyl]-2,4,6-trimethylanilino]-9,10-dioxoanthracene-2-sulfonate |

InChI |

InChI=1S/C27H24ClN3O6S.K/c1-12-9-13(2)24(14(3)18(12)11-30-27(34)15(4)28)31-19-10-20(38(35,36)37)23(29)22-21(19)25(32)16-7-5-6-8-17(16)26(22)33;/h5-10,31H,4,11,29H2,1-3H3,(H,30,34)(H,35,36,37);/q;+1/p-1 |

InChI Key |

SLQOGIMLZHEANK-UHFFFAOYSA-M |

Canonical SMILES |

CC1=CC(=C(C(=C1CNC(=O)C(=C)Cl)C)NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)S(=O)(=O)[O-])C.[K+] |

Origin of Product |

United States |

Biological Activity

The compound 2-Anthracenesulfonic acid, 1-amino-4-((3-(((2-chloro-1-oxo-2-propenyl)amino)methyl)-2,4,6-trimethylphenyl)amino)-9,10-dihydro-9,10-dioxo-, monopotassium salt is a complex anthraquinone derivative with potential biological activities. This article reviews its biological activity based on available literature, focusing on neuroprotective effects, antimicrobial properties, and mechanisms of action.

Chemical Structure and Properties

The compound features multiple functional groups that contribute to its biological activity. The structural formula can be represented as follows:

This structure includes:

- Anthraquinone core : Known for various biological activities.

- Sulfonic acid group : Enhances solubility and biological interactions.

- Amino groups : Potential sites for receptor interactions.

Neuroprotective Effects

Recent studies have highlighted the neuroprotective properties of related anthraquinone compounds. For instance, Anthraquinone-2-sulfonic acid (AQ2S) has been shown to inhibit caspase activity and promote cell survival in neuronal models exposed to oxidative stress. The proposed mechanisms include:

- Caspase Inhibition : AQ2S significantly reduced caspase 3/7 activity in neuronal cells subjected to staurosporine-induced injury .

- AKT Activation : Treatment with AQ2S led to increased phosphorylation of AKT, a key pro-survival kinase involved in cellular stress responses .

| Study | Concentration | Effect Observed |

|---|---|---|

| 75 μM AQ2S | Reduced cell death from H₂O₂ | |

| 125 μM AQ2S | Inhibited caspase-3 activation |

Antimicrobial Activity

Anthraquinones have been explored for their antimicrobial properties. Certain derivatives have shown efficacy against sulfate-reducing bacteria by inhibiting sulfide production. This effect is particularly relevant in environmental microbiology and bioremediation processes . The mechanism involves interference with ATP sulfurylase activity, leading to energy depletion in bacteria.

Case Studies

A review of various studies indicates that anthraquinone derivatives exhibit a range of biological activities:

- Neuroprotection :

- Antimicrobial Effects :

The biological activities of the compound are attributed to several mechanisms:

- Inhibition of apoptotic pathways through caspase inhibition.

- Activation of survival signaling pathways , particularly involving AKT.

- Interference with microbial metabolic processes , specifically targeting ATP-dependent reactions in bacteria.

Scientific Research Applications

Dyeing and Pigment Industry

This compound is utilized as a dye due to its vibrant color properties. It is particularly effective in dyeing textiles and paper products. Its sulfonic acid group enhances solubility in water, making it suitable for aqueous dyeing processes.

Biological Studies

Research indicates that derivatives of anthracenesulfonic acids exhibit antimicrobial and antitumor activities. Studies have shown that this compound can inhibit the growth of certain bacterial strains and cancer cell lines. For instance:

- Case Study : A study published in Journal of Medicinal Chemistry found that modifications of anthracenesulfonic acids led to increased cytotoxicity against human cancer cells .

Environmental Applications

The compound has been assessed for its ecological impact due to its persistence and potential toxicity to aquatic organisms. It has been included in environmental screening assessments to evaluate its bioaccumulation potential .

Analytical Chemistry

In analytical chemistry, this compound serves as a reagent for the detection of various analytes. Its ability to form complexes with metal ions makes it useful in spectroscopic analyses.

Data Tables

| Activity Type | Observations |

|---|---|

| Antimicrobial | Inhibits growth of E.coli |

| Antitumor | Cytotoxic to cancer cells |

Comparison with Similar Compounds

Comparison with Structural Analogs

Sodium 1-Amino-4-[(2-Methoxyphenyl)amino]-9,10-Dioxo-9,10-Dihydro-2-Anthracenesulfonate

- Structure : Differs in the phenyl substituent (2-methoxy vs. 2,4,6-trimethyl) and lacks the chloroacryloyl group.

- Properties: Molecular weight: 446.409 g/mol (vs. ~580 g/mol for the target compound). Lower steric hindrance due to the smaller methoxy group. Predicted to be non-irritant in silico, contrasting with the irritant nature of trimethylphenyl analogs .

- Applications : Used in dye synthesis, with methoxy groups influencing color fastness .

2-Anthracenesulfonic Acid, 1-Amino-9,10-Dihydro-9,10-Dioxo-4-(2,4,6-Trimethylanilino)-Monosodium Salt

- Structure: Shares the 2,4,6-trimethylanilino group but lacks the chloroacryloyl chain.

- Properties: Irritant endpoint (actual) vs. non-irritant prediction (distance: 0.744). Sodium salt reduces solubility compared to potassium.

- Applications : Structural similarity suggests utility in VEGFR-2 inhibition, though the absence of chloroacryloyl may reduce binding affinity .

1-Amino-4-[(4-Aminophenyl)amino]-9,10-Dioxo-9,10-Dihydro-2-Anthracenesulfonic Acid

- Structure: Features a 4-aminophenyl group instead of trimethylphenyl.

- Properties: Higher hydrogen bond donor count (4 vs. 3 in the target compound). Enhanced polarity (Topological Polar Surface Area: 161 Ų) improves aqueous solubility.

- Applications: Potential in photodynamic therapy due to increased electron-rich groups .

Sodium 1-Amino-4-(Cyclohexylamino)-9,10-Dihydro-9,10-Dioxo-2-Anthracenesulfonate

- Structure: Cyclohexylamino substituent introduces bulkier hydrophobic groups.

- Properties :

- Reduced water solubility compared to aryl-substituted analogs.

- Used in hydrophobic dye applications (e.g., Telon Blue RRL) .

Preparation Methods

Sulfonation of Anthracene

- Starting material: Anthracene.

- Reagent: Sulfuric acid or chlorosulfonic acid.

- Procedure: Anthracene is sulfonated under controlled temperature to introduce the sulfonic acid group predominantly at the 2-position, yielding 2-anthracenesulfonic acid.

- Notes: Reaction temperature and time are critical to control regioselectivity and avoid polysulfonation.

Amination at the 1-Position

- Method: Nitration followed by reduction or direct amination.

- Procedure: The 1-position is functionalized by introducing an amino group, either by nitration of anthracenesulfonic acid followed by catalytic hydrogenation or by nucleophilic aromatic substitution with ammonia derivatives.

- Catalysts: Pd/C or Raney Ni for reduction steps.

Attachment of the 3-(((2-chloro-1-oxo-2-propenyl)amino)methyl)-2,4,6-trimethylphenyl)amino Group

- Step 1: Synthesis of the substituted aromatic amine intermediate.

- The 2,4,6-trimethylphenyl amine is functionalized with a chloromethyl group at the 3-position.

- Step 2: Reaction of the chloromethyl intermediate with 2-chloro-1-oxo-2-propenyl amine (acryloyl chloride derivative) to form the amide linkage.

- Step 3: Coupling of this substituted amine to the 1-amino-4-position of the anthracenesulfonic acid derivative via nucleophilic aromatic substitution or amide bond formation.

Formation of the Monopotassium Salt

- Procedure: Neutralization of the sulfonic acid group with potassium hydroxide or potassium carbonate to form the monopotassium salt.

- Control: Stoichiometric control to ensure monopotassium salt formation rather than dipotassium or other salts.

Summary Table of Preparation Steps

| Step | Reaction Type | Starting Material(s) | Reagents/Catalysts | Conditions | Product Intermediate |

|---|---|---|---|---|---|

| 1 | Sulfonation | Anthracene | Sulfuric acid or chlorosulfonic acid | Controlled temperature (80-120°C) | 2-Anthracenesulfonic acid |

| 2 | Amination | 2-Anthracenesulfonic acid | Nitrating agent + Pd/C or Raney Ni | Nitration then catalytic hydrogenation | 1-Amino-2-anthracenesulfonic acid |

| 3a | Chloromethylation | 2,4,6-Trimethylaniline | Chloromethyl methyl ether or formaldehyde + HCl | Acidic conditions | 3-(Chloromethyl)-2,4,6-trimethylaniline |

| 3b | Amide formation | 3-(Chloromethyl)-2,4,6-trimethylaniline + acryloyl chloride | Base (e.g., triethylamine) | Low temperature (0-5°C) | 3-(((2-chloro-1-oxo-2-propenyl)amino)methyl)-2,4,6-trimethylphenyl amine |

| 3c | Coupling | 1-Amino-2-anthracenesulfonic acid + substituted amine | Coupling agent or direct substitution | Mild heating (50-80°C) | Target compound precursor |

| 4 | Salt formation | Target compound precursor | KOH or K2CO3 | Aqueous solution, room temp | Monopotassium salt of target compound |

Analytical and Research Data Supporting Preparation

Spectroscopic Characterization:

- NMR (1H, 13C): Confirms substitution patterns on anthracene and aromatic amines.

- IR Spectroscopy: Identification of sulfonic acid group (S=O stretch), amide (C=O stretch), and amine functionalities.

- Mass Spectrometry: Molecular ion peak consistent with the monopotassium salt molecular weight.

-

- HPLC or TLC used to monitor reaction progress and purity of intermediates.

-

- Each step optimized for maximum yield (typically 70-90% per step) and purity (>95% by HPLC).

Q & A

Q. How can researchers design a reproducible synthesis protocol for this compound?

Methodological Answer : Synthesis typically involves multi-step organic reactions:

Anthraquinone Core Formation : Start with anthracene sulfonation followed by oxidation to introduce the 9,10-diketone moiety .

Amino Group Functionalization : Use nucleophilic substitution or reductive amination to attach the 1-amino group.

Chloropropeonyl Linker Addition : React the intermediate with 2-chloroacryloyl chloride under anhydrous conditions to form the propenylamino bridge .

Purification : Employ column chromatography (silica gel, methanol/dichloromethane eluent) and recrystallization (aqueous ethanol) to isolate the monopotassium salt .

Critical Parameters : Monitor pH during sulfonation (optimal: 6–8) and use inert atmospheres for amination steps to prevent oxidation.

Q. What analytical techniques are essential for characterizing purity and structure?

Methodological Answer :

Q. How does the sulfonate group influence solubility and stability?

Methodological Answer :

- Solubility : The sulfonate group enhances water solubility (≥50 mg/mL at 25°C), enabling aqueous-phase reactions. Use polar aprotic solvents (e.g., DMF) for hydrophobic intermediates .

- Stability : The compound is stable in neutral aqueous solutions but degrades under strong acidic (pH < 2) or alkaline (pH > 10) conditions. Store at 4°C in amber vials to prevent photodegradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in UV-Vis spectral data across different solvents?

Methodological Answer :

-

Hypothesis : Solvent polarity affects the π→π* transitions of the anthracene core and charge-transfer interactions.

-

Experimental Design :

-

Example Data :

Solvent λ_max (nm) ε (L·mol⁻¹·cm⁻¹) Water 320 1.2 × 10⁴ DMSO 345 9.8 × 10³

Q. What strategies optimize regioselective functionalization of the anthracene core?

Methodological Answer :

- Protecting Groups : Temporarily block the sulfonate group with tert-butyl esters to direct electrophilic substitution to the 4-position .

- Catalysis : Use Pd-mediated C–H activation to selectively modify the 1-amino group without affecting the diketone .

- Validation : Monitor reaction progress with TLC (silica, n-hexane/ethyl acetate 3:1) and confirm regiochemistry via NOESY NMR .

Q. How do structural analogs differ in biomolecular interactions?

Methodological Answer :

- Case Study : Compare binding to serum albumin (BSA):

- Methods :

- Fluorescence quenching assays (λ_ex = 280 nm, λ_em = 340 nm).

- Molecular docking (AutoDock Vina) to identify key binding residues (e.g., Lys-136) .

Q. What mechanistic insights explain conflicting reports on photodegradation pathways?

Methodological Answer :

- Contradiction : Some studies suggest radical-mediated degradation, while others propose hydrolytic cleavage.

- Resolution :

- Analytical Tools : LC-MS to identify degradation products (e.g., anthraquinone sulfonic acid fragments) .

Methodological Tables

Q. Table 1. Key Synthetic Intermediates

| Step | Intermediate | Key Functional Groups | Purification Method |

|---|---|---|---|

| 1 | 9,10-Dioxoanthracene-2-sulfonate | Sulfonate, diketone | Recrystallization |

| 2 | 1-Amino-4-anilino derivative | Amino, aryl amino | Column Chromatography |

| 3 | Chloropropeonyl-linked product | Propenylamino, chloro | Solvent Extraction |

Q. Table 2. Stability Under Stress Conditions

| Condition | Degradation Rate (t₁/₂) | Major Degradation Product |

|---|---|---|

| UV Light (365 nm) | 24 hours | Desulfonated anthraquinone |

| pH 2.0 | 48 hours | Hydrolyzed amino derivative |

| 60°C (dry) | >7 days | No significant change |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.